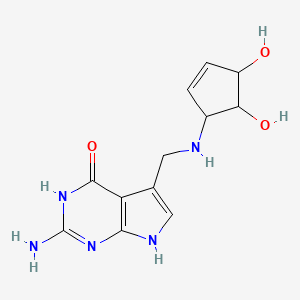

Queuine Hydrochloride

Description

Significance of Queuine (B138834) in Biological Systems

The importance of queuine stems from its unique structural and functional properties as a modification in transfer RNA (tRNA), which has been a subject of scientific inquiry for over four decades. mdpi.com

Historical Context of Queuine Discovery and Identification

In 1968, a previously unknown nucleic acid base was isolated from the hydrolysate of Escherichia coli tRNATyr. portlandpress.com This base, which did not match any known standards at the time, was designated with the letter 'Q'. portlandpress.com The base form was subsequently named queuine, and its corresponding nucleoside was named queuosine (B110006). portlandpress.com The precise structure of queuosine was later elucidated through gas chromatography/mass spectrometry and confirmed by X-ray crystallography. portlandpress.com

Ubiquitous Distribution Across Domains of Life (Prokaryotes, Eukaryotes)

Queuine is a modification found across the three domains of life: bacteria, archaea, and eukaryotes, including plants. mdpi.comportlandpress.com This wide distribution underscores its ancient and conserved evolutionary role. frontiersin.org However, a key distinction exists in its acquisition. Prokaryotes are capable of synthesizing queuine de novo through a complex biosynthetic pathway. portlandpress.comportlandpress.com In contrast, eukaryotes, including humans, cannot synthesize queuine and must obtain it as a micronutrient from their diet or the intestinal microflora. mdpi.comportlandpress.comportlandpress.comnih.gov This dependency highlights an interesting link between gut microbiota, diet, and the host's translational machinery. nih.gov

Fundamental Role as a Modified Nucleobase in Transfer RNA (tRNA)

Queuine's primary biological function is as a hypermodified guanine (B1146940) analog that is incorporated into tRNA molecules. portlandpress.comportlandpress.com This modification is not random; it occurs post-transcriptionally, where a guanine base is irreversibly replaced by queuine in the maturing tRNA molecule. portlandpress.com

The queuine modification is highly specific, targeting a particular family of tRNAs known as the "Q-family". portlandpress.comportlandpress.com These are the tRNA isoacceptors for the amino acids Tyrosine (Tyr), Histidine (His), Asparagine (Asn), and Aspartic acid (Asp). mdpi.comportlandpress.comfrontiersin.orgebi.ac.uknih.gov

| Amino Acid | tRNA Isoacceptor | Anticodon Sequence (Unmodified) | Modification Position |

| Tyrosine (Tyr) | tRNATyr | GUA | 34 |

| Histidine (His) | tRNAHis | GUG | 34 |

| Asparagine (Asn) | tRNAAsn | GUU | 34 |

| Aspartic acid (Asp) | tRNAAsp | GUC | 34 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROLENTHWJFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868145 | |

| Record name | 2-Amino-5-{[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl}-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Queuine and Queuosine

De Novo Biosynthesis in Prokaryotic Organisms

Bacteria are unique in their ability to synthesize queuine (B138834) from the ground up, a process that begins with a common metabolic building block and involves a series of complex enzymatic transformations. nih.govportlandpress.com This de novo pathway culminates in the production of a precursor that is inserted into transfer RNA (tRNA) and subsequently modified to form the mature queuosine (B110006). oup.com

Initial Steps from Guanosine (B1672433) Triphosphate (GTP)

The biosynthetic journey to queuosine in prokaryotes commences with Guanosine Triphosphate (GTP), a fundamental molecule central to energy metabolism and a precursor for RNA synthesis. asm.orgacs.orgtandfonline.com The first committed step in this pathway is catalyzed by GTP cyclohydrolase I (GCH I), an enzyme encoded by the folE gene. asm.orgacs.orgresearchgate.net This enzyme is also a key player in the folate biosynthesis pathway, thus linking the production of this modified base to primary metabolism. asm.org GTP cyclohydrolase I acts on GTP to initiate a cascade of reactions that will ultimately lead to the formation of the 7-deazaguanine (B613801) core structure characteristic of queuine. asm.orgresearchgate.netoup.com

Precursor Intermediates (preQ₀, preQ₁)

The pathway from GTP proceeds through several key intermediates, with 7-cyano-7-deazaguanine (preQ₀) and 7-aminomethyl-7-deazaguanine (preQ₁) being the most prominent. researchgate.nettheseed.orgresearchgate.net PreQ₀ is a central intermediate in the synthesis of both queuosine in bacteria and a related modified nucleoside, archaeosine (B114985), in archaea. theseed.orgresearchgate.net In the bacterial pathway, preQ₀ is subsequently reduced to form preQ₁, which is the direct precursor that gets incorporated into the tRNA molecule. tandfonline.comtheseed.orgresearchgate.net While preQ₁ is the preferred substrate for insertion, the enzyme responsible can also utilize preQ₀ if preQ₁ is unavailable. nih.gov

Table 1: Key Precursor Intermediates in Queuosine Biosynthesis

| Precursor | Full Name | Role |

| preQ₀ | 7-cyano-7-deazaguanine | An early, central intermediate in the pathway. theseed.orgresearchgate.net |

| preQ₁ | 7-aminomethyl-7-deazaguanine | The direct precursor inserted into tRNA by TGT. tandfonline.comresearchgate.net |

Enzymatic Cascade and Involved Enzymes (FolE, QueD, QueE, QueC, QueF)

A specific cascade of enzymes is responsible for converting GTP into the preQ₁ precursor. oup.comoup.com Following the initial action of FolE (GTP cyclohydrolase I), a series of enzymes including QueD, QueE, and QueC work in concert to synthesize the preQ₀ intermediate. researchgate.netresearchgate.netplos.org Specifically, QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase) and QueE (7-carboxy-7-deazaguanine synthase) are involved in forming the 7-carboxy-7-deazaguanine (B3361655) (CDG) intermediate. researchgate.netplos.orgbiorxiv.org QueC (preQ₀ synthetase) then catalyzes a subsequent step to yield preQ₀. researchgate.netresearchgate.net The final step in the formation of the precursor base is the reduction of the nitrile group of preQ₀ to an aminomethyl group, a reaction catalyzed by the nitrile reductase QueF to produce preQ₁. researchgate.netresearchgate.netresearchgate.net This four-electron reduction is a unique biochemical transformation. researchgate.net

Table 2: Enzymatic Cascade for preQ₁ Synthesis

| Enzyme | Gene Name | Function |

| GTP cyclohydrolase I | folE | Catalyzes the first step, converting GTP. asm.orgresearchgate.net |

| 6-carboxy-5,6,7,8-tetrahydropterin synthase | queD | Involved in the synthesis of an early intermediate. researchgate.netresearchgate.net |

| 7-carboxy-7-deazaguanine synthase | queE | Catalyzes the conversion of CPH₄ to CDG. plos.orgbiorxiv.org |

| preQ₀ synthetase | queC | Involved in the formation of the preQ₀ intermediate. researchgate.netresearchgate.net |

| preQ₀ reductase | queF | Reduces preQ₀ to preQ₁, the final precursor base. researchgate.netnih.gov |

Insertion of Precursor into tRNA by tRNA Guanine (B1146940) Transglycosylase (TGT)

Once synthesized, the preQ₁ base is inserted into specific tRNA molecules by the enzyme tRNA-guanine transglycosylase (TGT). researchgate.netresearchgate.net This enzyme targets tRNAs with a guanine at the wobble position (position 34) of the anticodon loop, specifically those for the amino acids asparagine, aspartic acid, histidine, and tyrosine. nih.govportlandpress.com The bacterial TGT, which functions as a homodimer, catalyzes a base-exchange reaction, removing the genetically encoded guanine and irreversibly inserting the preQ₁ precursor. portlandpress.comtandfonline.comresearchgate.net The reaction proceeds via a ping-pong mechanism, where a covalent intermediate is formed between the enzyme and the tRNA before the preQ₁ base is incorporated. tandfonline.com

Post-Insertion Modifications within tRNA (QueA, QueG/QueH, Vitamin B12-dependent enzymes)

The modification process is not complete after the insertion of preQ₁. Two further enzymatic steps are required to convert the preQ₁-modified tRNA into the final queuosine-containing tRNA. tandfonline.com First, the enzyme S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) transfers a ribosyl moiety from S-adenosylmethionine (SAM) to the preQ₁ base within the tRNA, forming an intermediate known as epoxyqueuosine (oQ). researchgate.netnih.govebi.ac.uk

The final step is the reduction of the epoxide ring of oQ to form the cyclopentenediol ring of the mature queuosine. nih.gov This reaction is catalyzed by an epoxyqueuosine reductase. Two different enzymes have been identified for this role. QueG is a cobalamin (vitamin B12)-dependent enzyme that contains iron-sulfur clusters. nih.govresearchgate.net In bacteria that lack the gene for QueG, a different, cobalamin-independent enzyme named QueH performs the same function. nih.gov The presence of oQ has been observed to accumulate under aerobic conditions, suggesting the activity of the oxygen-sensitive QueG enzyme is modulated by the cellular environment. researchgate.net

Queuine Salvage Pathways in Eukaryotes

In stark contrast to prokaryotes, eukaryotes, from fungi to mammals, are incapable of synthesizing queuine or its precursors de novo. portlandpress.comacs.orgtandfonline.com They are therefore entirely dependent on acquiring queuine as a micronutrient from external sources, such as their diet and, significantly, their gut microbiota. portlandpress.comoup.compnas.org This acquisition process is known as a salvage pathway. portlandpress.com

The salvaged queuine base is directly incorporated into the target tRNAs (tRNA^Asp, tRNA^Asn, tRNA^His, and tRNA^Tyr) in a single-step reaction. portlandpress.com This reaction is catalyzed by the eukaryotic tRNA guanine transglycosylase (eTGT), which, unlike its bacterial counterpart, is a heterodimer composed of a catalytic subunit (QTRT1) and a non-catalytic accessory subunit (QTRT2, also known as QTRTD1). acs.orgresearchgate.netresearchgate.net The eTGT enzyme specifically recognizes and inserts the fully formed queuine base in exchange for guanine at the wobble position. tandfonline.com Eukaryotic cells can also salvage queuine from the turnover of their own tRNA, and recent research has identified enzymes like Qng1 (a member of the DUF2419 protein family) that are essential for liberating the queuine base from salvaged queuosine-5'-monophosphate, making it available for reincorporation into new tRNAs. acs.orgoup.com

Table 3: Comparison of TGT Enzymes

| Feature | Bacterial TGT (bTGT) | Eukaryotic TGT (eTGT) |

| Structure | Homodimer. researchgate.netresearchgate.net | Heterodimer (QTRT1 and QTRT2). acs.orgresearchgate.net |

| Substrate | Inserts precursor base preQ₁. tandfonline.com | Inserts mature base queuine. tandfonline.com |

| Source of Base | De novo synthesis. nih.gov | Salvage from diet/microbiota. portlandpress.comoup.com |

Exogenous Acquisition of Queuine (Dietary and Microbiota-derived)

Eukaryotic organisms are incapable of synthesizing queuine and must therefore obtain it from external sources. portlandpress.comilo.org The primary avenues for acquiring this hypermodified guanine analog are through dietary intake and the metabolic activity of the gut microbiota. mdpi.comdrugbank.comnih.gov Foods such as tomatoes, wheat, and coconut water, as well as milk from various mammals, have been identified as sources of queuine. drugbank.com

The gut microbiome plays a significant role in providing queuine to the host. nih.govnih.govbiorxiv.org Eubacteria, which are abundant in the gastrointestinal tract, possess the complete biosynthetic pathway for queuine. portlandpress.commdpi.com Through the natural turnover of these microbial populations, queuine and its derivatives are released into the gut environment and become available for absorption by the host's intestinal epithelium. mdpi.combiorxiv.org While the exact proportion of queuine absorbed from the microbiota has not been quantified, it is believed to be a substantial source given the vast number of microorganisms in the human gut. mdpi.com Studies with model organisms have provided evidence for this eubacterial origin; for instance, the nematode Caenorhabditis elegans lacks queuine modification in its tRNA when fed a diet of queuine-deficient E. coli. portlandpress.com

This dependency on dietary and microbial sources classifies queuine as an essential micronutrient for eukaryotes, including plants, animals, and fungi. nih.govau.dk The availability of queuine can therefore be influenced by an individual's diet and the composition of their gut flora, creating a direct link between these external factors and the host's translational machinery. nih.govnih.gov

Enzymatic Incorporation of Queuine into tRNA by Eukaryotic tRNA Guanine Transglycosylase (eTGT)

The central step in the utilization of salvaged queuine is its incorporation into specific tRNAs. This is catalyzed by the eukaryotic tRNA guanine transglycosylase (eTGT), also known as queuine tRNA-ribosyltransferase. portlandpress.comrsc.org This enzyme facilitates a base-exchange reaction, where it replaces a genetically encoded guanine at the wobble position (position 34) of the anticodon loop with queuine. portlandpress.com This modification occurs in tRNAs with a GUN anticodon, which includes isoacceptors for the amino acids asparagine, aspartic acid, histidine, and tyrosine. nih.govnih.gov

The incorporation of queuine into tRNA is an irreversible, post-transcriptional modification. portlandpress.com Unlike the multi-step process in prokaryotes that starts with the precursor preQ₁, the eukaryotic system performs this modification in a single enzymatic step using the fully formed queuine base. portlandpress.com The eTGT-catalyzed reaction follows a sequential bi-bi mechanism, where the binding of queuine to the enzyme is a prerequisite for the subsequent binding of the tRNA substrate. rsc.orgresearchgate.net

The eukaryotic TGT is a heterodimeric enzyme, a key feature distinguishing it from its homodimeric bacterial counterpart. nih.govacs.org It is composed of two subunits:

Queuine tRNA-ribosyltransferase catalytic subunit 1 (QTRT1): This subunit contains the active site and is responsible for the catalytic activity of the enzyme. nih.govnih.gov It shares homology with the bacterial TGT. acs.org

Queuine tRNA-ribosyltransferase regulatory subunit 2 (QTRT2), also known as QTRTD1: This subunit is catalytically inactive but is essential for the function of the enzyme complex. nih.govresearchgate.net It is homologous to QTRT1 and is thought to be involved in tRNA binding. acs.org

The association of these two subunits is necessary to form a functional transglycosylase. drugbank.comnih.gov Their coordinate expression and in vivo association have been demonstrated in various eukaryotic organisms. nih.gov

A crucial aspect of eTGT function is its strict substrate specificity for queuine over its bacterial precursor, 7-aminomethyl-7-deazaguanine (preQ₁). ilo.orgresearchgate.net This specificity is critical because eukaryotes lack the enzymes to convert preQ₁ to queuine. plos.org The structural basis for this specificity lies in key differences within the active site of the QTRT1 subunit compared to the bacterial TGT. nih.gov

In bacterial TGT, a valine residue restricts the size of the binding pocket, accommodating the smaller preQ₁ molecule. nih.gov In the eukaryotic QTRT1, this valine is replaced by a glycine (B1666218), creating a larger pocket that can accommodate the bulkier cyclopentenediol moiety of queuine. nih.govnih.gov Additionally, a cysteine residue in the bacterial enzyme is replaced by a valine in eTGT, which appears to prevent the irreversible insertion of preQ₁. researchgate.net These specific amino acid changes ensure that only the correct, fully modified base is incorporated into eukaryotic tRNA. nih.gov

Salvage of Queuosine-5′-Monophosphate (Q-5′MP) via QNG1 (DUF2419) Hydrolase

In addition to the direct uptake and incorporation of queuine, eukaryotic cells have a salvage pathway to recycle queuine from the turnover of queuosine-containing tRNA. portlandpress.comnih.gov When tRNA is degraded, queuosine can be released in various forms, including queuosine-5′-monophosphate (Q-5′MP). nih.gov

A key enzyme in this salvage pathway is Queuosine-5'-phosphate N-glycosylase/hydrolase, also known as QNG1 (formerly DUF2419). nih.govau.dkuniprot.org This enzyme has been identified as a hydrolase that specifically acts on Q-5′MP to release the free base, queuine. nih.govresearchgate.net This liberated queuine can then re-enter the metabolic pool and be incorporated into new tRNA molecules by eTGT. researchgate.net

The QNG1-dependent pathway is essential for salvaging queuine from exogenous queuosine that has been taken up by the cell and subsequently phosphorylated. nih.gov The function of this protein family has been confirmed in various eukaryotes, including yeast, maize, and humans, highlighting its conserved and critical role in maintaining the cellular pool of queuine. nih.govau.dk

Further Glycosylation of Queuosine (Mannosyl-queuosine, Galactosyl-queuosine)

In many eukaryotes, particularly vertebrates, the queuosine modification in tRNA can be further elaborated through glycosylation. nih.govnih.gov After queuosine is incorporated into the tRNA, specific sugar transferases can attach mannose or galactose to the cyclopentenediol ring of the queuine base. nih.govbiorxiv.org

This results in the formation of two hypermodified nucleosides:

Mannosyl-queuosine (manQ): This modification is typically found in the tRNA for aspartic acid (tRNAAsp). nih.govbiorxiv.orgresearchgate.net

Galactosyl-queuosine (galQ): This modification is characteristic of the tRNA for tyrosine (tRNATyr). nih.govbiorxiv.orgresearchgate.net

The enzymes responsible for these glycosylation events have been recently identified as QTMAN (for mannosylation) and QTGAL (for galactosylation). nih.gov These enzymes use nucleotide diphosphate (B83284) sugars as donors to carry out the tRNA glycosylation. nih.gov While the enzymes that catalyze these final modifications were unknown for a long time, their discovery has shed light on the complete pathway of queuosine modification in vertebrates. nih.govnih.gov These glycosylations are thought to fine-tune the function of tRNA in translation, potentially affecting translational speed and accuracy. nih.gov

Interactive Data Tables

Key Enzymes in Queuine Metabolism

| Enzyme | Subunit(s) | Function | Substrate(s) | Product(s) |

| eTGT | QTRT1, QTRTD1 | Incorporates queuine into tRNA. portlandpress.com | Queuine, Guanine-tRNA | Queuosine-tRNA, Guanine |

| QNG1 | N/A | Salvages queuine from Q-5'MP. nih.govuniprot.org | Queuosine-5'-monophosphate | Queuine, Ribose-5-phosphate |

| QTMAN | N/A | Adds mannose to queuosine in tRNAAsp. nih.gov | Queuosine-tRNAAsp, UDP-Mannose | Mannosyl-queuosine-tRNAAsp |

| QTGAL | N/A | Adds galactose to queuosine in tRNATyr. nih.gov | Queuosine-tRNATyr, UDP-Galactose | Galactosyl-queuosine-tRNATyr |

Bacterial Queuine Salvage and Recycling Pathways

While many bacteria possess the capability for de novo synthesis of queuosine (Q), a modified nucleoside, salvage pathways for its base, queuine (q), and its precursors (preQ₀ and preQ₁) are also prevalent. osti.govdntb.gov.ua Eukaryotes, on the other hand, are entirely dependent on salvaging queuine from their diet or gut microbiota. osti.govosti.gov This sets the stage for a complex interplay of salvage and recycling within microbial communities and between the microbiota and their hosts. Several distinct salvage pathways have been identified in bacteria, highlighting the diverse strategies employed to acquire these essential compounds. osti.govresearchgate.net

Competition for Queuine Precursors in Microbiota

The gut microbiome represents a complex and competitive environment where microbes can be both producers and consumers of queuine and its precursors. pnas.orgpnas.org It is estimated that approximately half of the bacterial species in the human gut microbiome are auxotrophs for queuosine, meaning they must salvage a precursor to obtain this vital tRNA modification. pnas.orggrantome.com This dependency creates a direct competition for these micronutrients not only among different bacterial species but also between the microbiota and the host. pnas.orgpnas.org

The availability of queuine precursors can influence the composition of the microbiome. nih.gov For instance, queuine supplementation has been shown to increase the alpha-diversity of the intestinal microbiota. nih.gov The ability of certain pathogenic bacteria to salvage queuine may also play a role in their virulence. researchgate.net The dynamics of this competition are intricate, with different members of the microbiome capable of generating Q de novo, while others act as scavengers for preQ₀, preQ₁, or queuine itself. nih.gov This intricate web of production and consumption underscores the importance of queuine and its precursors as valuable resources within the gut ecosystem. grantome.com

Identification of Novel Bacterial Salvage Enzymes (e.g., Queuine Lyase)

Recent research has uncovered novel enzymatic pathways for queuine salvage in bacteria, expanding our understanding of how these organisms recycle and utilize queuine. researchgate.netpnas.org Two distinct salvage routes for queuine have been identified in bacteria. researchgate.net

One is a direct salvage pathway , observed in the intracellular pathogen Chlamydia trachomatis. This pathway utilizes a tRNA-guanine transglycosylase (TGT) homolog that has evolved to directly use queuine as a substrate, a mechanism that mirrors the eukaryotic salvage pathway. osti.govpnas.org

A second, indirect salvage pathway has been discovered in gut bacteria such as Clostridioides difficile. osti.govpnas.org This pathway involves a previously unknown reaction catalyzed by a novel enzyme, queuine lyase (QueL) . researchgate.netmdpi.com Queuine lyase is a member of the radical-SAM enzyme family and catalyzes the conversion of salvaged queuine back into the precursor preQ₁, which can then be utilized by the canonical bacterial TGT. researchgate.netpnas.org The source of the initial queuine for this pathway can be external, or it can be recycled internally from the hydrolysis of queuosine by a dedicated nucleosidase. osti.govpnas.org

The discovery of queuine lyase illustrates how comparative genomics can be a powerful tool for identifying novel enzymatic functions in metabolic pathways. pnas.orgpnas.org

Transporters Involved (YhhQ, Energy-Coupling Factor (ECF) Family)

The import of queuine and its precursors into the bacterial cell is mediated by specific transporter proteins, as these purine (B94841) derivatives cannot freely cross the cell membrane. researchgate.netmdpi.com Two major families of transporters have been characterized in this role: the YhhQ family and the Energy-Coupling Factor (ECF) family. grantome.commdpi.com

The YhhQ protein family (also known as COG1738 or QPTR) was one of the first to be identified as a transporter for queuosine precursors. mdpi.comnih.gov In Escherichia coli, YhhQ has been shown to transport preQ₀ and preQ₁, but not queuine. mdpi.comnih.gov However, the substrate specificity of YhhQ homologs can vary between different bacterial species. For example, the YhhQ transporter in Chlamydia trachomatis is adapted to transport queuine but not its precursors. mdpi.com This suggests that different members of the YhhQ family have evolved to salvage the specific queuine-related compounds available in their respective environments. nih.gov

The Energy-Coupling Factor (ECF) transporter family is another key player in the salvage of queuine precursors, particularly in Gram-positive bacteria. grantome.comnih.gov ECF transporters are multi-component systems, and the substrate specificity is determined by the S component. mdpi.com Subgroups such as QueT and QrtT have been predicted and, in some cases, experimentally validated to transport queuosine precursors. frontiersin.org For instance, in Clostridioides difficile, an ECF transporter is responsible for the uptake of external queuine. osti.govpnas.org The substrate specificity component of this transporter, CD1683, has been shown to transport not only queuine but also preQ₁ and queuosine. nih.gov

The table below summarizes the key transporters involved in bacterial queuine salvage.

| Transporter Family | Specific Examples | Organism(s) | Substrate(s) |

| YhhQ (QPTR/COG1738) | YhhQ | Escherichia coli | preQ₀, preQ₁ mdpi.comnih.gov |

| YhhQ homolog | Chlamydia trachomatis | queuine mdpi.com | |

| Energy-Coupling Factor (ECF) | QueT, QrtT | Various bacteria | preQ₁ (predicted/validated) frontiersin.org |

| ECF transporter with CD1683 S-component | Clostridioides difficile | queuine, preQ₁, queuosine nih.gov |

Molecular and Cellular Mechanisms of Queuine Action

Regulation of Translational Processes

Queuine (B138834) is incorporated into the first, or "wobble," position (position 34) of the anticodon in tRNAs with a GUN anticodon sequence, which includes those for the amino acids Asparagine, Aspartic acid, Histidine, and Tyrosine. wikipedia.orgembopress.orgoup.com This modification from a standard guanine (B1146940) to the queuosine (B110006) nucleoside alters the anticodon's base-pairing properties with the messenger RNA (mRNA) codon. portlandpress.com

The presence of queuosine expands the decoding capabilities of the tRNA. nih.govresearchgate.net While an unmodified G34-containing tRNA shows a strong preference for decoding codons ending in cytosine (C) through standard Watson-Crick base pairing, the modified Q34-containing tRNA can efficiently recognize codons ending in both cytosine (NAC) and uracil (B121893) (U) (NAU). nih.govnih.gov In vitro studies of anticodon-anticodon interactions have suggested that Q•U pairing is approximately three times more stable than the corresponding G•U wobble pair, whereas the Q•C pairing is destabilized compared to the G•C pair. nih.gov This modulation of base-pairing stability allows for a more flexible and efficient reading of synonymous codons.

The modification of tRNA with queuine is integral to maintaining both the efficiency and fidelity of protein translation. oup.comnih.gov By optimizing codon-anticodon interactions, queuosine ensures a smooth and accurate translation process. wikipedia.orgresearchhub.com

Research has shown that the absence of queuine can lead to deregulation of translation, resulting in the production of unfolded proteins. embopress.orgresearchgate.net This accumulation of misfolded proteins can trigger cellular stress pathways, such as the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). embopress.orgresearchhub.com Furthermore, queuine contributes to translational fidelity by preventing errors in amino acid incorporation. Studies have demonstrated that queuosine modification suppresses misreading of certain codons. For instance, it has been shown to reduce errors from the misreading of the glycine (B1666218) codon GGC at the second position, thereby enhancing the accuracy of protein synthesis. nih.govoup.com This suggests a crucial role for queuine in the quality control of translation. researchgate.net

Maintaining the correct reading frame is paramount for the synthesis of a functional protein. Queuosine modifications have been found to be important in preventing ribosomal frameshifting and slippage, particularly at NAU codons. nih.gov Ribosomal frameshifting is a process where the ribosome shifts its reading frame, leading to the production of an aberrant protein. By stabilizing the codon-anticodon interaction, especially for U-ending codons, queuosine helps to lock the ribosome into the correct reading frame, ensuring the integrity of the translated polypeptide chain. nih.gov In some experimental systems, an increase in +1 frameshifting is used as an indicator of reduced translational efficiency, suggesting that ribosomes have slowed at a specific codon. nih.gov The presence of queuine, by optimizing translation, helps to prevent such pauses and the potential for frameshifting errors.

Queuine modification exerts a complex, context-dependent effect on the speed of translation, effectively balancing the decoding rates of synonymous codons. Ribosome profiling experiments have provided detailed insights into these effects. nih.govoup.com

| Codon Group | Amino Acid | Effect of Queuine Modification on Translation Speed |

|---|---|---|

| C-ending Codons | Aspartate (GAC) | Enhanced/Increased |

| Histidine (CAC) | Enhanced/Increased | |

| U-ending Codons | Asparagine (AAU) | Reduced/Decreased |

| Tyrosine (UAU) | Reduced/Decreased |

Role in Cellular Homeostasis and Stress Responses

Beyond its fundamental role in translation, queuine is involved in maintaining cellular balance and protecting the cell against environmental insults, particularly oxidative stress.

Queuine plays a significant role in bolstering the cell's antioxidant defenses. nih.govportlandpress.com Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, can damage cellular components and contribute to various pathologies. nih.govresearchgate.net

Research has demonstrated that queuine promotes the cellular antioxidant defense system by increasing the activity of key antioxidant enzymes. portlandpress.comportlandpress.com In studies involving Dalton's lymphoma ascites transplanted (DLAT) mouse models, the activities of enzymes such as catalase, superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase, and glutathione reductase were found to be lower in cancerous liver tissue compared to normal tissue. nih.govresearchgate.net However, the administration of queuine improved the activities of these enzymes. nih.govportlandpress.com This enhancement of the antioxidant machinery helps to reduce oxidative stress, thereby contributing to cellular homeostasis and potentially inhibiting tumorigenesis. nih.govportlandpress.comnih.gov

| Antioxidant Enzyme | Effect of Queuine Administration in DLAT Mouse Model |

|---|---|

| Catalase | Increased Activity |

| Superoxide Dismutase (SOD) | Increased Activity |

| Glutathione Peroxidase | Increased Activity |

| Glutathione Reductase | Increased Activity |

Contributions to Antioxidant Defense Systems

Activation of Antioxidant Enzymes (Catalase, SOD, GPX, GR)

Queuine demonstrates a potent ability to bolster the cellular antioxidant defense system by enhancing the activity of key antioxidant enzymes. portlandpress.comresearchgate.netnih.gov Research has shown that in states of increased oxidative stress, such as in malignancy, the activities of crucial enzymes like catalase, superoxide dismutase (SOD), glutathione peroxidase (GPX), and glutathione reductase (GR) are often diminished. portlandpress.comresearchgate.net

Exogenous administration of queuine has been found to counteract this effect, leading to a significant improvement in the activities of these enzymes. portlandpress.comnih.gov For instance, in a study involving Dalton's lymphoma ascites transplanted (DLAT) mice, queuine treatment led to a dose-dependent increase in the activities of catalase, SOD, GPX, and GR in the liver, restoring them to near-normal levels. portlandpress.com SOD activity, which was reduced by approximately 27% in cancerous mice compared to normal mice, was promoted by 1.1 to 2.5-fold after queuine treatment. portlandpress.com This enhancement of the enzymatic antioxidant shield is a primary mechanism by which queuine helps to mitigate cellular damage. portlandpress.comresearchgate.net

Table 1: Effect of Queuine on Antioxidant Enzyme Activity in DLAT Cancerous Mouse Liver

| Enzyme | Condition | Activity Change |

|---|---|---|

| Catalase | DLAT Cancerous | Decreased Activity |

| DLAT + Queuine | Increased Activity | |

| Superoxide Dismutase (SOD) | DLAT Cancerous | ~27% Decrease vs. Normal |

| DLAT + Queuine | 1.1 to 2.5-fold Increase vs. Untreated | |

| Glutathione Peroxidase (GPX) | DLAT Cancerous | Decreased Activity |

| DLAT + Queuine | Increased Activity | |

| Glutathione Reductase (GR) | DLAT Cancerous | Decreased Activity |

| DLAT + Queuine | Increased Activity |

Data synthesized from research findings indicating queuine's ability to restore antioxidant enzyme activities. portlandpress.com

Protection from Oxidative Stress and Radicals

By activating antioxidant enzymes, queuine plays a critical role in protecting cells from the damaging effects of oxidative stress and reactive oxygen species (ROS). portlandpress.comresearchgate.netplos.org Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to neutralize them, can lead to severe damage to macromolecules like DNA, proteins, and lipids. portlandpress.com Queuine helps to inhibit this process by promoting the cellular antioxidant defense system. researchgate.netnih.gov

Studies have demonstrated that queuine protects against oxidative stress in various models. plos.orgasm.org For example, it has been shown to protect HeLa cells and dopaminergic neurons from oxidative damage. plos.org In the parasite Entamoeba histolytica, queuine supplementation significantly increased resistance to oxidative stress induced by hydrogen peroxide. asm.org Furthermore, in cells depleted of queuine, there is a significant increase in ROS levels upon exposure to toxins like arsenite, an effect that is reversed by queuine supplementation. researchgate.net This evidence underscores queuine's function in managing or preventing the production of ROS, thereby safeguarding cellular integrity. plos.orgresearchgate.net In vitro supplementation with queuine has also been found to reduce increased levels of reactive oxygen species in cells with mitochondrial tRNA variants. nih.govnih.gov

Regulation of Mitochondrial Function and Proteostasis

Queuine is integral to maintaining mitochondrial health and the balance of the cellular proteome, a concept known as proteostasis. researchgate.netfrontiersin.org It is critical for cellular responses to mitochondrial stress. researchgate.net The absence of queuine, and consequently the queuosine (Q) modification in tRNA, is linked to mitochondrial defects and reduced translation of messenger RNAs (mRNAs) involved in mitochondrial functions. nih.govnih.govqub.ac.uk

Quality Control of Mitochondrial Translation

Queuine, through its incorporation into tRNA as queuosine, is a key factor in the quality control of protein synthesis, including within the mitochondria. nih.govnih.gov The queuosine modification at the wobble position of specific tRNAs enhances the speed and fidelity of translation. nih.govqub.ac.ukembopress.org It helps to equilibrate the translation of synonymous codons and prevents errors in reading the genetic code. nih.govqub.ac.uk

Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress Modulation

The deregulation of protein translation that occurs upon queuine depletion can lead to an accumulation of unfolded or misfolded proteins. embopress.org This accumulation triggers a cellular stress response known as the unfolded protein response (UPR), which is primarily associated with the endoplasmic reticulum (ER). embopress.orgnih.govmdpi.com The UPR is a signaling network that aims to restore protein homeostasis but can trigger cell death if the stress is prolonged. nih.govmdpi.com

Research has shown a direct link between queuine availability and the activation of the UPR. embopress.org In both cultured human cell lines and in germ-free mice on a queuine-deficient diet, the absence of this micronutrient results in the activation of the UPR and ER stress. embopress.org This indicates that queuine is essential for maintaining effective polypeptide synthesis and cellular homeostasis, and its absence can lead to proteotoxic stress that activates cellular rescue or death pathways. embopress.orgyoutube.com

Role in Cellular Adaptation to Metabolic States (Aerobic/Anaerobic Metabolism)

Queuine also plays a role in how cells adapt to different metabolic conditions, particularly the switch between aerobic and anaerobic metabolism. nih.govnih.gov Queuine deficiency has been shown to promote a shift towards a Warburg-type metabolism. nih.gov This metabolic state, also known as aerobic glycolysis, is characterized by an increased rate of glycolysis even in the presence of sufficient oxygen, a hallmark of many cancer cells. nih.gov

In HeLa cells, queuine depletion leads to increased aerobic glycolysis and glutaminolysis, resulting in higher production of lactate (B86563) and ammonia (B1221849). nih.gov Furthermore, in queuine-deficient cells adapted to grow in galactose, the reintroduction of glucose allows the mitochondrial F1FO-ATP synthase to operate in reverse, a phenomenon observed in some cancer cells. nih.gov This suggests that the lack of queuosine modification in tRNA might be an advantageous adaptation for cancer cells, facilitating the metabolic switch from oxidative phosphorylation to aerobic glycolysis. nih.gov

Table 2: Metabolic Changes Associated with Queuine Deficiency

| Metabolic Parameter | Observation in Queuine-Deficient Cells |

|---|---|

| Glycolysis | Increased (Aerobic Glycolysis) |

| Glutaminolysis | Increased |

| Lactate Production | Increased |

| Ammonia Production | Increased |

| Mitochondrial ATP Synthase | Can operate in reverse under certain conditions |

This table summarizes the metabolic shift towards a Warburg-like phenotype observed in cells lacking sufficient queuine. nih.gov

Influence on Glycolytic Metabolism (Warburg Effect)

Queuine deficiency has been demonstrated to promote a Warburg-type metabolism, a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen, often observed in cancer cells. nih.govdkfz.de This metabolic shift, also known as aerobic glycolysis, is a hallmark of many proliferating and cancerous cells. portlandpress.com Studies in HeLa cells have shown that a lack of queuine leads to increased aerobic glycolysis. nih.govnih.gov This metabolic reprogramming is considered a deliberate and advantageous adaptation for cancer cells, facilitating a switch from oxidative phosphorylation to aerobic glycolysis. dkfz.denih.gov The absence of the queuine micronutrient in HeLa cells results in an enhanced cancer-like metabolic state, evidenced by clear increases in glucose consumption. nih.gov This suggests that the hypomodification of tRNA with respect to queuosine may be a key factor in enabling this metabolic switch. nih.govdkfz.de

| Metabolic Effect | Observation in Queuine Deficiency | Cell Line |

| Glycolysis | Increased aerobic glycolysis (Warburg Effect) | HeLa |

| Glucose Consumption | Increased | HeLa |

| Metabolic Shift | From oxidative phosphorylation to aerobic glycolysis | HeLa |

Impact on Glutaminolysis and Lactate Dehydrogenase Activity

Concurrent with its effects on glycolysis, queuine deficiency also impacts glutaminolysis and the activity of lactate dehydrogenase (LDH). In HeLa cells depleted of queuine, there is an observed increase in glutaminolysis, characterized by a notable rise in glutamine consumption. nih.gov This is accompanied by increased production of ammonia and lactate. nih.govdkfz.demedchemexpress.com

Furthermore, queuine levels directly influence the activity and isoenzyme patterns of lactate dehydrogenase, a critical enzyme in anaerobic glycolysis. nih.gov Specifically, queuine deficiency is associated with elevated levels of lactate dehydrogenase activity. nih.govdkfz.de Research has shown that queuine administration can suppress the anaerobic glycolytic pathway. nih.gov For instance, in Dalton's lymphoma ascites (DLA) mice, queuine treatment leads to a decrease in the level and activity of the LDH-A isozyme in serum and liver. nih.gov This treatment also causes a reduction in the A4 anaerobic isoenzymes of LDH in the brain, suggesting a role for queuine in modulating LDH activity and suppressing anaerobic metabolism. nih.gov

| Metabolic Parameter | Effect of Queuine Deficiency | Effect of Queuine Administration |

| Glutaminolysis | Increased | Not specified |

| Ammonia Production | Increased | Not specified |

| Lactate Production | Increased | Not specified |

| LDH Activity | Increased | Decreased (specifically LDH-A) |

Influence on Gene Expression and Cellular Signaling Pathways

Modulation of Proto-oncogene Expression (e.g., c-fos, c-myc)

Queuine has been shown to modulate the expression of key proto-oncogenes that are critical regulators of cell growth and proliferation. nih.govnih.gov In HeLa cells, the presence of queuine has distinct effects on the steady-state mRNA levels of c-fos and c-myc. nih.gov Specifically, treatment with queuine leads to a reduction in the steady-state level of c-fos mRNA. nih.gov Conversely, the same treatment results in an elevation of c-myc mRNA levels. nih.gov These findings suggest that queuine can act as a substitute for growth factors in certain signal transduction pathways, thereby influencing the expression of these important proto-oncogenes. nih.gov The modulation of such growth-associated proto-oncogenes is a key aspect of queuine's cellular functions. nih.gov

Participation in Cell Proliferation Regulation (Hypo-modification association)

The modification status of tRNA with queuine is closely linked to the regulation of cell proliferation. nih.gov A state of hypomodification, where specific tRNAs are deficient in queuosine (the nucleoside form of queuine), is strongly associated with malignancy and rapidly proliferating tissues. nih.govportlandpress.comnih.gov Conversely, in terminally differentiated somatic cells, the tRNAs of the "Q-family" (those that accept queuine) are typically fully modified. nih.govnih.gov

Queuine itself can act as a modulator of cell proliferation. portlandpress.com Studies have shown that queuine can down-regulate cell proliferation in various cancer cell lines, including U87 and HepG2, as well as in a cancerous mouse model. nih.gov This inhibitory effect on proliferation is correlated with an increase in apoptosis, suggesting that queuine promotes cell death to participate in the regulation of cell numbers. nih.gov The transformation of murine fibroblasts with the oncogenic ras gene has been shown to lead to queuine depletion, further linking queuine levels to controlled cell growth. nih.gov

Contribution to Cell Differentiation Processes

There is a demonstrable interrelationship between queuine and the processes of cellular differentiation. nih.gov The level of queuosine-modified tRNA (Q-tRNA) has been observed to increase in correlation with the differentiation status of certain cell lines. nih.gov For example, in both human (K562) and murine (745A) erythroleukemia cell lines, an increase in Q-tRNA levels accompanies cellular differentiation. nih.gov This suggests that the incorporation of queuine into tRNA is a significant event in the maturation and specialization of cells.

Impact on Tyrosine Biosynthesis and Tetrahydrobiopterin (B1682763) (BH4) Levels

Queuine status significantly affects the biosynthesis of the amino acid tyrosine and the levels of its essential cofactor, tetrahydrobiopterin (BH4). nih.govnih.gov In both human HepG2 cells and in mice, a deficiency in queuine or queuosine-modified tRNA compromises the ability to produce tyrosine from phenylalanine. nih.govnih.gov This metabolic impairment is not due to a defect in the enzyme phenylalanine hydroxylase (PAH), which catalyzes the conversion, as its expression and activity remain normal in queuine-deficient states. nih.govnih.gov

Interactions with Other RNA Modifications and RNA Stability

The presence of queuine in the wobble position of transfer RNA (tRNA) initiates a cascade of interactions that significantly influence the stability of the tRNA molecule and its subsequent modifications. This crosstalk is crucial for maintaining cellular homeostasis, particularly under stress conditions. The modification of guanine to queuine at position 34 (Q34) is not an isolated event; it directly affects tRNA's susceptibility to cleavage, promotes other critical modifications, and modulates the generation of regulatory tRNA fragments.

Effects on tRNA Cleavage and Stability

The queuosine (Q) modification at the wobble position serves as a protective shield for its cognate tRNAs—specifically those for Histidine (His), Asparagine (Asn), Tyrosine (Tyr), and Aspartic acid (Asp)—against cleavage by ribonucleases. nih.gov Research has shown that tRNAs lacking this modification are significantly more vulnerable to cleavage, particularly by the stress-induced ribonuclease angiogenin, which targets the anticodon loop. nih.gov

| tRNA Isoacceptor | Modification Status | Relative Decrease in Cleavage Products (Halfmers) | Reference |

|---|---|---|---|

| tRNAHis | 100% Queuosine-modified (100Q) | ~2-fold decrease | nih.govresearchgate.net |

| tRNAAsn | 100% Queuosine-modified (100Q) | ~9-fold decrease | nih.govresearchgate.net |

Stimulation of Other tRNA Modifications (e.g., C38 methylation)

The incorporation of queuine into tRNA triggers a modification circuit, most notably stimulating the methylation of cytosine at position 38 (m5C38) in tRNAAsp. mdpi.comoup.com This subsequent modification is carried out by the Dnmt2 family of cytosine-5 methyltransferases. oup.comnih.gov Studies in various organisms, including the fission yeast Schizosaccharomyces pombe, Dictyostelium discoideum, and human cells, have confirmed that the activity of Dnmt2 enzymes is strongly stimulated by the prior incorporation of queuosine into their tRNA substrate. oup.comoup.combiorxiv.org

In S. pombe, the cultivation of cells in the presence of queuine leads to a dramatic increase in the in vivo methylation of C38 in tRNAAsp, from a basal level of about 15% to nearly 100%. mdpi.comoup.com This demonstrates a clear dependency of C38 methylation on the Q34 modification status. mdpi.comoup.com This functional crosstalk is significant because, similar to Q34, the m5C38 modification also confers protection against stress-induced tRNA cleavage. nih.gov Therefore, queuine not only directly stabilizes tRNA but also promotes a secondary modification that further enhances its structural integrity. nih.govmdpi.com This link between a nutritional micronutrient and the enzymatic modification of tRNA highlights a sophisticated regulatory mechanism. oup.comnih.gov

| Growth Condition | Q-Modification Status of tRNAAsp | C38 Methylation Level | Reference |

|---|---|---|---|

| Absence of Queuine | Unmodified (G34) | ~15% | oup.com |

| Presence of Queuine | Modified (Q34) | >99% | oup.com |

Modulation of tRNA Fragment Biogenesis

A direct consequence of queuine's role in preventing tRNA cleavage is its influence on the biogenesis of tRNA-derived fragments (tRFs). nih.gov tRFs are a class of small non-coding RNAs generated by the specific cleavage of mature tRNAs by enzymes like angiogenin. nih.govnih.gov These fragments are not random degradation products but functional molecules involved in regulating gene expression and other cellular processes. researchgate.net

By protecting the anticodon loop of cognate tRNAs from ribonuclease activity, queuosine modification directly alters the cellular pool of tRFs. nih.gov In human cells lacking queuine (0Q cells), tRNAHis fragments are primarily generated from cleavage near the 5' end of the anticodon loop. nih.gov However, the presence of Q modification significantly reduces the generation of these specific tRNA halves. nih.govresearchgate.net This modulation of tRF biogenesis indicates that queuine status can alter the landscape of small regulatory RNAs within a cell, providing a mechanism by which a nutritional factor can influence gene expression pathways. nih.govnih.gov

Enzymology and Structural Biology of Queuine Modifying Enzymes

tRNA Guanine (B1146940) Transglycosylase (TGT)

tRNA-guanine transglycosylases (TGTs) are responsible for the post-transcriptional modification of tRNAs for asparagine, aspartic acid, histidine, and tyrosine. This modification involves replacing the guanine at position 34 with the hypermodified base queuine (B138834). embopress.orgnih.gov

In bacteria, the tRNA Guanine Transglycosylase (TGT) is a homodimeric enzyme, meaning it is composed of two identical protein subunits. nih.gov This enzyme catalyzes the exchange of guanine-34 with the queuine precursor, 7-aminomethyl-7-deazaguanine (preQ1). nih.govnih.gov The crystal structure of the TGT from Zymomonas mobilis reveals an irregular (beta/alpha)8-barrel fold with a C-terminal zinc-containing subdomain. embopress.orgnih.gov This structure represents the first known instance of a (beta/alpha)‐barrel protein that specifically interacts with a nucleic acid. embopress.orgnih.gov The enzyme is involved in the infection pathway of Shigella, the bacterium that causes bacterial dysentery. nih.gov

The bacterial TGT is a target for drug design due to its role as a potential virulence factor in pathogenic infections in humans. mdpi.com Structural studies of TGT in complex with inhibitors have provided insights into the enzyme's flexibility, which is necessary for its catalytic activity. nih.gov These studies also suggest that the homodimer formation is functionally important, with one subunit potentially performing the catalytic reaction while the other recognizes and orients the tRNA substrate. nih.gov

| Feature | Description |

| Structure | Homodimer |

| Substrate | preQ1 (7-aminomethyl-7-deazaguanine) |

| Fold | Irregular (beta/alpha)8-barrel with a C-terminal zinc-containing subdomain |

| Function | Catalyzes the exchange of guanine-34 in tRNA with preQ1 |

| Clinical Relevance | Potential virulence factor in pathogens like Shigella |

In contrast to the homodimeric bacterial TGT, the active eukaryotic TGT (eTGT) is a heterodimer. mdpi.comnih.govnih.govresearchgate.net This complex is composed of a catalytic subunit, queuine tRNA-ribosyltransferase 1 (QTRT1), and a non-catalytic subunit, queuine tRNA-ribosyltransferase domain-containing 1 (QTRTD1), also known as QTRT2. mdpi.comnih.govnih.govoup.com This heterodimeric structure is essential for the enzyme's activity in incorporating queuine into tRNA. mdpi.com Studies have confirmed that human QTRTD1 co-purifies with human QTRT1, and experimental results from cross-linking, mass spectrometry, and size exclusion chromatography are all consistent with the two proteins forming a heterodimer. nih.govnih.gov The transglycosylase activity of human QTRT1 is only observed when it is co-expressed and co-purified with hQTRTD1. nih.govnih.gov

| Subunit | Name | Function |

| Catalytic | Queuine tRNA-ribosyltransferase 1 (QTRT1) | Responsible for the transglycosylase activity |

| Non-catalytic | Queuine tRNA-ribosyltransferase domain-containing 1 (QTRTD1/QTRT2) | Essential for enzyme activity, may play a role in tRNA binding |

The eukaryotic TGT enzyme exhibits strict specificity for its tRNA substrates, recognizing tRNAs for asparagine, aspartic acid, histidine, and tyrosine, all of which contain a G34U35N36 anticodon sequence. oup.comoup.comoup.com The enzyme's recognition is highly dependent on the structure of the anticodon loop. Studies have shown that the primary determinants for tRNA recognition are clustered within the anticodon stem-loop. Specifically, the sequence U33G34U35 appears to be a key recognition element. embopress.orgnih.gov

The binding of substrates to the eukaryotic TGT follows a specific order. The enzyme first binds to queuine, and this is followed by the binding of the tRNA molecule. oup.com The presence of queuine is a requirement for the reaction between the enzyme and the tRNA to proceed. rsc.org The crystal structure of the human QTRT1 subunit in complex with queuine shows the substrate bound in the active site. researchgate.net The interaction with the tRNA involves contacts with both the phosphate backbone and the bases of the anticodon loop. embopress.orgnih.gov The protein interacts with successive minor grooves and across the intervening major groove of the tRNA helix. embopress.org

The crystal structure of the human TGT heterodimer in complex with a 25-mer stem loop RNA provides a detailed view of the dimer interface and the enzyme's interaction with a minimal RNA substrate. nih.gov The interaction between the two subunits, QTRT1 and QTRTD1, forms the basis of the functional enzyme. While much of the understanding of tRNA interaction was historically inferred from the bacterial homolog, the structure of the eukaryotic heterodimer has revealed unique aspects of its subunit association and RNA recognition. nih.gov

The base exchange reaction catalyzed by TGT is an unusual process that involves the cleavage of the N-glycosidic bond of guanine-34 in the tRNA, followed by the insertion of queuine or its precursor. embopress.orgresearchgate.net In bacteria, the proposed mechanism is a ping-pong mechanism. mdpi.com This involves the formation of a covalent intermediate between the ribose of the tRNA and the enzyme. researchgate.net

For the eukaryotic TGT, the reaction proceeds via a sequential bi-bi mechanism. rsc.org In this mechanism, the enzyme first binds queuine, followed by the tRNA. oup.com This leads to the displacement of the guanine base at position 34 and the formation of a covalent intermediate between the tRNA and an aspartate residue (Asp279 in human QTRT1) in the catalytic subunit. oup.com The enzyme-catalyzed reaction of this intermediate with the bound queuine results in the release of the queuine-modified tRNA and free guanine. oup.com An aspartate residue within the active site is proposed to act as a general acid and base to facilitate the reaction. researchgate.net

Eukaryotic TGT (eTGT) Complex (Heterodimeric Structure: QTRT1 and QTRTD1)

Queuine Salvage Hydrolase QNG1 (DUF2419)

The DUF2419 protein family, now identified as Queuine Salvage Hydrolase QNG1, plays a pivotal role in the salvage pathway of queuine in eukaryotes. These organisms are incapable of de novo synthesis of queuosine (B110006) and must obtain the queuine base from their diet or gut microbiome.

Function as Queuosine-5′-Monophosphate Hydrolase

Biochemical and genetic studies have definitively established that QNG1 functions as a hydrolase that releases the nucleobase queuine from queuosine-5′-monophosphate (Q-5'MP). nih.govebi.ac.uknih.gov While it can also hydrolyze queuosine (Q) to queuine in vitro, evidence suggests that Q-5'MP is the biologically relevant substrate. nih.gov In human cells lacking QNG1, there is an accumulation of intracellular Q-5'MP, indicating that imported queuosine is first phosphorylated by a yet-unidentified kinase before QNG1 liberates the queuine base for incorporation into tRNA. nih.gov This salvage function is essential for eukaryotic cells to utilize exogenous queuosine from bacterial sources and to recycle queuine from endogenous tRNA turnover. nih.gov

Structural Analysis and Active Site Characterization

High-resolution crystal structures of QNG1 from Sphaerobacter thermophilus and its human ortholog have provided detailed insights into its architecture and catalytic center. The enzyme is a monomeric protein composed of two lobes, an N-terminal and a C-terminal lobe, which together form an active-site cleft. nih.gov The active site is designed to specifically recognize the queuosine moiety. For a proposed catalytic mechanism of Qng1, a conserved H-bonding network is thought to lead to the protonation of the purinic N7 atom. nih.gov The structural data suggest a mechanism involving bond cleavage and formation with retention of configuration, potentially through a covalent intermediate with an aspartate residue (D231) or an SN1 mechanism where D231 stabilizes an oxocarbenium ion intermediate. nih.gov

Homology to DNA Glycosylases

The crystal structure of QNG1 reveals a helix-hairpin-helix (HhH) fold, which is a characteristic architectural feature of many DNA glycosylases. nih.gov DNA glycosylases are enzymes involved in base excision repair, where they recognize and remove damaged or modified bases from DNA. The HhH motif in these enzymes typically functions as a non-specific DNA binding element. nih.gov The structural similarity suggests that QNG1 and HhH-family DNA glycosylases utilize a common ancient protein fold to catalyze the same fundamental type of reaction—base excision—albeit on different substrates and in distinct metabolic pathways. nih.gov

Other Enzymes in Queuosine Biosynthesis (e.g., FolE, QueD, QueE, QueC, QueF, QueA, QueG/QueH)

In bacteria, the de novo biosynthesis of queuosine is a multi-step process that begins with guanosine (B1672433) triphosphate (GTP) and involves a series of enzymes to produce the precursor 7-aminomethyl-7-deazaguanine (preQ1). nih.govnih.gov This precursor is then inserted into the wobble position of specific tRNAs and further modified to queuosine. oup.comresearchgate.net

Enzymatic Mechanisms and Reaction Intermediates

The bacterial biosynthesis of queuosine from GTP is a complex pathway involving several key enzymatic steps and intermediates. oup.comresearchgate.net

FolE (GTP cyclohydrolase I) : This enzyme initiates the pathway by converting GTP to 7,8-dihydroneopterin triphosphate (H2NTP). nih.gov

QueD (CPH4 synthase) : QueD catalyzes the conversion of H2NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4). nih.govarizona.edu

QueE (7-carboxy-7-deazaguanine synthase) : This radical SAM enzyme catalyzes the conversion of CPH4 to 7-carboxy-7-deazaguanine (B3361655) (CDG). nih.gov

QueC (7-cyano-7-deazaguanine synthase) : QueC then converts CDG to 7-cyano-7-deazaguanine (preQ0) in an ATP-dependent reaction. ebi.ac.uk

QueF (preQ0 reductase) : QueF is a unique nitrile reductase that catalyzes the four-electron reduction of the nitrile group of preQ0 to the primary amine of 7-aminomethyl-7-deazaguanine (preQ1), using two molecules of NADPH as the reductant. oup.comresearchgate.net The reaction mechanism involves the formation of a covalent thioimide intermediate with a conserved cysteine residue in the active site. researchgate.net This intermediate is then reduced in two successive steps. researchgate.net

QueA (S-adenosylmethionine:tRNA ribosyltransferase-isomerase) : After the insertion of preQ1 into tRNA by tRNA-guanine transglycosylase (TGT), QueA catalyzes the transfer of a ribosyl group from S-adenosylmethionine (SAM) to the preQ1-modified tRNA, forming epoxyqueuosine (oQ)-tRNA. researchgate.net

QueG/QueH (epoxyqueuosine reductase) : The final step is the reduction of the epoxide ring of oQ-tRNA to form the mature queuosine (Q)-tRNA. This reaction is catalyzed by either the cobalamin-dependent enzyme QueG or its non-orthologous, cobalamin-independent counterpart QueH. nih.govresearchgate.netresearchgate.net The mechanism of QueG is proposed to involve a nucleophilic attack of a reduced cob(I)alamin cofactor on the epoxide, leading to a covalent cob(III)alamin-substrate intermediate. researchgate.net QueH, on the other hand, utilizes a [4Fe-4S] cluster and an adjacent single iron ion to catalyze the two-electron reduction. nih.govacs.org

Kinetic and Crystallographic Analyses

The structural and kinetic properties of the queuosine biosynthetic enzymes have been investigated to understand their catalytic mechanisms in detail.

Kinetic Parameters of Queuosine Biosynthesis Enzymes

| Enzyme | Organism | Substrate | K_M | k_cat | Notes |

| QueF | Escherichia coli | preQ_0 | < 1.5 µM | 0.12 s⁻¹ | The enzyme exhibits half-of-the-sites reactivity in the homodimer. |

| QueF | Escherichia coli | NADPH | 6 µM / 36 µM | - | Two different K_M values have been reported. |

Crystallographic Data of Queuosine Biosynthesis Enzymes

| Enzyme | Organism | PDB ID | Resolution (Å) | Space Group |

| QueC | Bacillus subtilis | Not specified | - | - |

| QueD | Bacillus subtilis | Not specified | 3.6 | F4(1)32 |

| QueE | Bacillus subtilis | Not specified | - | - |

| QueE | Burkholderia multivorans | Not specified | - | - |

| QueE | Escherichia coli | Not specified | - | - |

| QueF | Vibrio cholerae | 3bp1 | 1.53 | P1 |

| QueG | Bacillus subtilis | 5d0b | - | - |

| QueH | Thermotoga maritima | Not specified | - | - |

Specific PDB IDs and detailed crystallographic parameters were not available for all structures in the searched literature.

Research Methodologies for Queuine and Queuosine Analysis

Quantification of Queuine (B138834) and Q-tRNA Levels

Accurate quantification of queuine and Q-tRNA is fundamental to understanding their physiological roles. Researchers have developed several distinct assays to measure their abundance in various biological samples.

Radioactive guanine (B1146940) exchange assays provide a method for quantifying the total amount of tRNA that is not modified with queuine. This technique is based on the enzymatic activity of tRNA-guanine transglycosylase (TGT), which catalyzes the exchange of guanine for queuine in the anticodon loop of specific tRNAs. nih.gov The assay measures the incorporation of a radiolabeled guanine, such as [8-14C]guanine or [3H]guanine, into tRNA. nih.govnih.gov

A typical assay mixture includes the tRNA sample, radiolabeled guanine, TGT enzyme, and a reaction buffer containing components like HEPES, MgCl2, and DTT. nih.gov The results are often reported in disintegrations per minute (DPM), which can then be converted to picomoles of incorporated guanine based on the specific activity of the radiolabel. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for the sensitive and specific quantification of queuine and queuosine (B110006) in biological fluids and cellular extracts. nih.gov These methods offer high precision and the ability to distinguish between the free base (queuine) and the nucleoside (queuosine). nih.gov

A validated LC-MS/MS method has been developed for the simultaneous quantification of free queuine and queuosine in human plasma. nih.gov This method demonstrated excellent linearity, a low limit of quantification, and high accuracy and precision. nih.gov For instance, the limit of quantification for both queuine and queuosine was established at 0.3 nM. nih.gov The accuracy of the method ranged from 100.39% to 125.71%, with a coefficient of variation (%CV) of less than 15.68%, indicating high reliability. nih.gov In a study of healthy volunteers, this method was used to determine that the mean concentration of free queuine in plasma was between 0.0068 µM and 0.0080 µM, while free queuosine was not detected. nih.gov

| Analyte | Linearity (r²) | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%CV) |

| Queuine | 0.997 | 0.3 nM | 100.39 - 119.48 | < 12.24 |

| Queuosine | 0.998 | 0.3 nM | 103.91 - 125.71 | < 15.68 |

This table presents the validation parameters of an LC-MS/MS method for the quantification of free queuine and queuosine in human plasma.

Acryloylaminophenyl boronic acid (APB) gel electrophoresis is a specialized technique used to separate and quantify queuosine-modified tRNA from its unmodified counterpart. researchgate.net This method leverages the unique chemical structure of queuosine, which contains a cis-diol group in its cyclopentenediol moiety. researchgate.net

The principle of this technique lies in the interaction between the boronic acid in the polyacrylamide gel and the cis-diol of queuosine. This interaction retards the migration of Q-modified tRNA through the gel during electrophoresis, leading to a separation of the modified and unmodified forms. researchgate.net Following electrophoresis, the separated tRNAs are transferred to a membrane and detected by Northern blotting using a probe specific for the tRNA of interest. researchgate.net This allows for the quantification of the relative abundance of the Q-modified and unmodified forms of a specific tRNA species. researchgate.net

The methodology involves casting a polyacrylamide gel containing APB, loading the RNA samples, and running the electrophoresis. oup.com The separated RNA is then transferred to a nylon membrane and hybridized with a labeled probe to visualize the specific tRNA. oup.com This technique is particularly useful for analyzing the Q-modification status of individual tRNA isoacceptors. researchgate.net

Periodate-Dependent Analysis of Queuosine and Sulfur Modification Sequencing (PAQS-seq) is a high-throughput sequencing method developed for the single-base resolution profiling of Q-modification in tRNAs. tandfonline.com This technique utilizes the chemical reactivity of the cis-diol group in the queuosine base. tandfonline.com

The methodology is based on the treatment of RNA with periodate (B1199274), which oxidizes the cis-diol of queuosine. tandfonline.com This oxidation leads to specific signatures in the subsequent RNA sequencing data, primarily in the form of deletions at the modified position. tandfonline.com By analyzing the frequency of these deletions, it is possible to quantify the level of Q-modification at specific tRNA positions across the entire transcriptome. tandfonline.com An unexpected finding was that this periodate treatment also enables the detection of certain 2-thio-modifications in tRNA. tandfonline.com

PAQS-seq offers a significant advantage over other methods by providing a transcriptome-wide view of Q-modification at the level of individual tRNA isodecoders. tandfonline.com For example, studies have shown that the cytosolic tRNAAsn can exhibit a Q-modification- and periodate-dependent deletion fraction of approximately 13% at the Q34 position. nih.gov

Functional Studies and Cellular Assays

Beyond quantification, researchers employ various functional assays to understand the cellular consequences of queuosine modification. These assays investigate the impact of Q-tRNA on the efficiency and fidelity of protein synthesis.

Ribosome profiling is a powerful, high-throughput sequencing technique used to study translation dynamics in vivo. It provides a "snapshot" of all the ribosome positions on mRNAs in a cell at a specific moment. This method can be applied to assess the impact of tRNA modifications, such as queuosine, on translational efficiency. researchgate.net

The core principle of ribosome profiling involves treating cells with a translation inhibitor to stall ribosomes on the mRNA. The unprotected mRNA is then digested, leaving behind ribosome-protected mRNA fragments (footprints). These footprints are sequenced and mapped back to the transcriptome, revealing the density of ribosomes on each mRNA.

By comparing ribosome footprint densities between cells with and without Q-modified tRNA, researchers can infer changes in codon-specific translation rates. researchgate.net For instance, a study in Vibrio cholerae used molecular reporters and proteomics to show that queuosine modification of tRNA-Tyrosine impacts the decoding efficiency of tyrosine TAT and TAC codons. The absence of this modification led to better translation of the anti-SoxR factor RsxA, which has a codon bias towards tyrosine TAT. This demonstrates that queuosine modification can lead to a translational reprogramming of genes with a biased codon usage.

Bisulfite Sequencing for Cytosine Methylation Detection

Bisulfite sequencing is a powerful technique used to detect cytosine methylation in nucleic acids at single-nucleotide resolution. In the context of queuosine research, this method has been instrumental in revealing the interplay between the queuine modification at the wobble position (position 34) of tRNA and methylation at other sites within the same tRNA molecule.

The methodology relies on the chemical treatment of RNA with sodium bisulfite, which deaminates unmethylated cytosine (C) residues into uracil (B121893) (U), while 5-methylcytosine (B146107) (m5C) residues remain unchanged. Following this conversion, the RNA is reverse transcribed into cDNA, and the resulting product is amplified and sequenced. By comparing the sequence of the treated RNA to an untreated control, cytosines that were originally methylated can be identified as they are read as 'C', whereas unmethylated cytosines are read as 'T' (thymine) in the final DNA sequence.

A significant finding from studies employing this technique is the demonstrated link between queuosine (Q) modification and the methylation of cytosine at position 38 (C38) in the anticodon loop of specific tRNAs, such as tRNAAsp. Research has shown that the presence of queuosine at position 34 stimulates the activity of Dnmt2-family tRNA methyltransferases, leading to an increased level of m5C at position 38. This phenomenon has been observed in various organisms, from the slime mold Dictyostelium discoideum to human cells, suggesting a conserved mechanism. For instance, in Schizosaccharomyces pombe, the methylation of C38 in tRNAAsp by the Dnmt2 homolog Pmt1 is strongly dependent on the prior modification of G34 to Q34. Similarly, in the parasite Entamoeba histolytica, the incorporation of queuine into tRNAAsp(GUC) enhances the methylation of C38. mdpi.comresearchgate.net

The table below summarizes findings from a study on Entamoeba histolytica, illustrating the impact of queuine on C38 methylation in tRNAAsp(GUC) as determined by bisulfite sequencing. researchgate.net

Table 1: Effect of Queuine on C38 Methylation in E. histolytica tRNAAsp(GUC)

| Condition | Percentage of C38 Methylation |

|---|---|

| Control Trophozoites | 20% ± 1.4% |

| Trophozoites + Queuine | 52.5% ± 3.5% |

| siEhQTRT1 Trophozoites + Queuine | 23.5% ± 2.1% |

Data represents the mean ± standard deviation from multiple independent experiments.

Immunoprecipitation Combined with Mass Spectrometry for Interactome Analysis

Immunoprecipitation combined with mass spectrometry (IP-MS) is a cornerstone technique for identifying protein-protein interactions and defining the interactome of a specific protein or protein complex. uniprot.org This method involves using an antibody to selectively purify a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). These co-purified proteins are then identified using mass spectrometry. uniprot.orgoup.com

In the context of queuine metabolism, IP-MS is the standard method to study the composition of the enzyme complex responsible for incorporating queuine into tRNA. In eukaryotes, this enzyme is the tRNA-guanine transglycosylase (TGT), a heterodimer composed of the catalytic subunit, queuine tRNA-ribosyltransferase 1 (QTRT1), and a non-catalytic subunit, queuine tRNA-ribosyltransferase domain containing 1 (QTRT2 or QTRTD1). mdpi.comnih.gov IP-MS experiments using antibodies against either QTRT1 or QTRT2 would be employed to confirm their direct interaction and to identify other potential regulatory or interacting proteins.

While specific large-scale IP-MS studies focused on the entire queuine-related interactome are not yet widely published, protein-protein interaction databases like BioGRID and IntAct list several predicted and experimentally verified interactors for human QTRT1. These databases are valuable resources for identifying potential interaction partners that could be validated through targeted IP-MS experiments.

The general workflow for an IP-MS experiment to study the QTRT1 interactome would be as follows:

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

Immunoprecipitation: An antibody specific to QTRT1 is added to the lysate and incubated to allow binding. The antibody-protein complexes are then captured, typically using protein A/G-conjugated beads.

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the QTRT1-containing complexes are then eluted.

Proteomic Analysis: The eluted proteins are separated (e.g., by SDS-PAGE) and digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity.

This approach can reveal the stable and transient interactions of the TGT complex, providing insights into its regulation and its integration with other cellular pathways.

Genetic Modulation Techniques (e.g., Knockout Models, Gene Silencing)

Genetic modulation techniques are fundamental to understanding the functional role of specific genes and the pathways they regulate. In queuine research, methods such as the creation of knockout animal models and gene silencing in cell lines have been pivotal in elucidating the physiological consequences of deficient queuosine modification.

Knockout Models: The development of knockout (KO) mouse models for the Qtrt1 gene, which encodes the catalytic subunit of the TGT enzyme, has provided significant insights into the systemic effects of queuine deficiency. nih.govnih.gov These models are created by deleting the Qtrt1 gene, thereby preventing the incorporation of queuine into tRNA.

Studies using Qtrt1 KO mice have revealed a range of phenotypes. For example, loss of Q-tRNA modification has been linked to deficits in learning and memory, with female mice being more severely affected. nih.gov Ribo-Seq analysis in the hippocampus of these mice showed ribosome stalling at codons decoded by queuosine-modified tRNAs, indicating a disruption in the speed and fidelity of translation. nih.govnih.gov Furthermore, Qtrt1 knockout in mouse models of breast cancer has been shown to reduce tumor growth, volume, and weight, suggesting a role for queuosine in cancer cell proliferation. princeton.eduoup.com

Gene Silencing: In addition to animal models, gene silencing techniques are widely used in cell culture systems to study the effects of reduced gene expression. This is often achieved using RNA interference (RNAi) or CRISPR-based technologies to knock down or knock out the expression of a target gene.

In queuine research, silencing of the QTRT1 gene has been performed in various cell lines, including human breast cancer cells (MCF7 and MDA-MB-231). princeton.edunih.gov These studies have demonstrated that QTRT1 deficiency can suppress cell proliferation and migration in vitro. princeton.edu The table below summarizes key findings from a study where QTRT1 was knocked out in MCF7 breast cancer cells. princeton.edu

Table 2: Effects of QTRT1 Knockout in a Breast Cancer Mouse Model

| Parameter | Wild-Type (WT) Cells | QTRT1-KO Cells | p-value |

|---|---|---|---|

| Tumor Volume (mm³) | ~1200 | ~250 | < 0.01 |

| Tumor Weight (g) | ~0.8 | ~0.15 | < 0.01 |

| BrdU Index (%) | ~25 | ~10 | < 0.01 |

Data are approximate values derived from published graphical representations and indicate significant reductions in tumor growth and proliferation in the QTRT1-KO group.

Gene silencing has also been employed in pathogenic organisms. For instance, silencing the expression of the TGT enzyme in the parasite Entamoeba histolytica was shown to impair parasite growth, reduce its resistance to oxidative stress, and decrease its cytopathic activity. mdpi.com

In vitro and In vivo Model Systems

A variety of in vitro and in vivo model systems are utilized to investigate the diverse roles of queuine and queuosine, from basic metabolic functions to their impact on disease.

In vivo Model Systems: